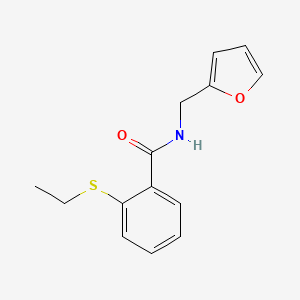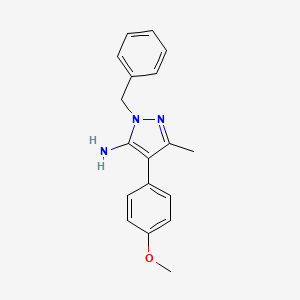
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea (DMTU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTU is a thiourea derivative that is widely used as a potent antioxidant and a scavenger of reactive oxygen species (ROS).
Mécanisme D'action
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea exerts its antioxidant and ROS scavenging activity by reacting with the ROS and forming stable adducts. N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea can also activate various antioxidant enzymes, such as superoxide dismutase and catalase, which can further scavenge ROS and protect cells from oxidative damage. Additionally, N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea can inhibit the activity of various enzymes that produce ROS, such as NADPH oxidase and xanthine oxidase.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea can protect cells from oxidative stress-induced apoptosis and DNA damage. In vivo studies have shown that N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea can protect against ischemia-reperfusion injury, reduce infarct size, and improve cardiac function. N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has several advantages for lab experiments, including its high yield, low cost, and stability. N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea is also easy to handle and can be stored for long periods without degradation. However, N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
Orientations Futures
There are several future directions for the research on N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea. One area of research is the development of N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea-based drugs for the treatment of various diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea. Additionally, further studies are needed to elucidate the mechanism of action of N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea and its potential applications in agriculture and environmental science.
Méthodes De Synthèse
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea can be synthesized by the reaction of N-(3,5-dimethylphenyl)thiourea with 3-methylbutylamine in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea is typically high, making it a cost-effective compound for research purposes.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has shown promising results in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. In agriculture, N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has been used as a plant growth regulator and a stress protectant. In environmental science, N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has been used as a water treatment agent and a soil remediation agent.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(3-methylbutyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S/c1-10(2)5-6-15-14(17)16-13-8-11(3)7-12(4)9-13/h7-10H,5-6H2,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYDENBEKYXSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(3-methylbutyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B5714965.png)



![2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5714985.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)




![N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B5715027.png)
![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)